N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
This compound features a 1,4-dihydropyridin-4-one core substituted at position 2 with a [4-(4-fluorophenyl)piperazin-1-yl]methyl group and at position 5 with a methoxy group. The dihydropyridinone ring is linked via an acetamide bridge to a 4-acetylphenyl moiety.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O4/c1-19(33)20-3-7-22(8-4-20)29-27(35)18-32-17-26(36-2)25(34)15-24(32)16-30-11-13-31(14-12-30)23-9-5-21(28)6-10-23/h3-10,15,17H,11-14,16,18H2,1-2H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDDLTZVPQPWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-acetylphenylamine, which is then reacted with various reagents to introduce the piperazine and fluorophenyl groups. The final step involves the formation of the dihydropyridine ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the conversion of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Analogues
The compound’s closest analogues share:
- Piperazine or piperidine rings (modulating receptor binding).
- Fluorophenyl or substituted aryl groups (influencing lipophilicity and target selectivity).
- Acetamide or related linkages (affecting solubility and metabolic stability).
Comparative Analysis of Select Analogues
Research Findings and Implications
Structural Determinants of Bioactivity
- Piperazine-Fluorophenyl Motif: Present in the target compound and analogues, this group is associated with serotonin or dopamine receptor modulation.
- Dihydropyridinone vs. Heterocyclic Cores: The dihydropyridin-4-one in the target compound may enhance metabolic stability compared to thiazolo-pyridazin () or benzothiazole () systems, which are prone to oxidative degradation .
- Acetamide Linker : The target’s acetamide group balances solubility and membrane permeability, whereas ’s hydroxypropoxy linker increases hydrophilicity, possibly limiting blood-brain barrier penetration .
Spectroscopic and Computational Insights
- NMR Profiling: highlights that substituents in regions analogous to the dihydropyridinone’s positions 29–36 and 39–44 cause distinct chemical shifts, suggesting similar environmental sensitivity in the target compound’s fluorophenylpiperazine and methoxy groups .
Biological Activity
N-(4-acetylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety, which is known for its diverse pharmacological effects. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
IUPAC Name : this compound
Molecular Formula : C22H26FN3O2
Molecular Weight : 393.46 g/mol
Structural Features
| Feature | Description |
|---|---|
| Acetylphenyl Group | Enhances lipophilicity and receptor binding |
| Piperazine Ring | Implicated in various biological activities |
| Fluorophenyl Group | Increases metabolic stability |
| Methoxy Group | Potentially enhances biological activity |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, piperazine derivatives have shown effectiveness against various bacterial strains. The presence of the acetyl and fluorophenyl groups may contribute to this activity by enhancing membrane permeability or interacting with bacterial enzymes.
Anticancer Properties
Studies on related compounds suggest that the incorporation of methoxy and fluorinated groups can lead to significant anticancer activity. For example, derivatives of piperazine have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The specific mechanism may involve the modulation of apoptosis-related pathways and inhibition of cell cycle progression.
The proposed mechanisms through which this compound exerts its effects include:
- Receptor Binding : Interaction with G-protein coupled receptors (GPCRs) may modulate neurotransmitter release.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism or bacterial growth.
- Signal Transduction Modulation : Alteration of pathways related to cell survival and apoptosis.
Case Study 1: Anticancer Activity
A study evaluated a series of piperazine derivatives, including compounds structurally similar to this compound, demonstrating IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF7). The study concluded that structural modifications significantly influence cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial activity, suggesting that similar structural features in this compound could yield promising antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
